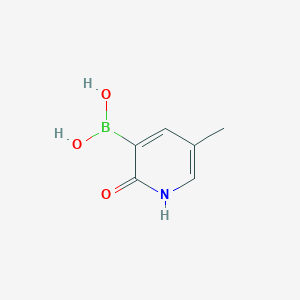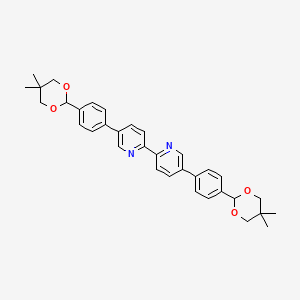![molecular formula C15H34N2O6Si B13727185 1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea CAS No. 547701-35-9](/img/structure/B13727185.png)
1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea is a compound that combines the properties of both organic and inorganic chemistry. It is known for its applications in surface modification and as a coupling agent in various chemical processes. The compound’s unique structure allows it to form strong bonds with both organic and inorganic materials, making it valuable in a wide range of scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea typically involves the reaction of 3-(triethoxysilyl)propyl isocyanate with 2-(2-methoxyethoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. The use of advanced purification techniques, such as distillation and chromatography, is common to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: It can undergo condensation reactions with other silane compounds to form siloxane bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and amines. The reactions are typically carried out under mild conditions, such as room temperature and neutral pH, to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include silanol derivatives, siloxane polymers, and substituted urea compounds. These products have various applications in materials science and surface chemistry .
Aplicaciones Científicas De Investigación
1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea has a wide range of scientific research applications:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a surface modifier for medical implants.
Industry: Utilized in the production of coatings, adhesives, and sealants for improved adhesion and durability
Mecanismo De Acción
The mechanism of action of 1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group reacts with hydroxyl groups on surfaces, forming siloxane bonds, while the urea group can interact with various functional groups through hydrogen bonding and van der Waals forces. This dual reactivity allows the compound to act as an effective coupling agent, enhancing the properties of the materials it is applied to .
Comparación Con Compuestos Similares
Similar Compounds
1-[3-(Trimethoxysilyl)propyl]urea: Similar in structure but with methoxy groups instead of ethoxy groups.
3-(Triethoxysilyl)propyl isocyanate: Precursor to the compound, used in similar applications.
2-(2-(2-methoxyethoxy)ethoxy)ethanol: Shares the methoxyethoxyethyl group, used in different contexts
Uniqueness
1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea is unique due to its combination of a flexible organic chain with a reactive silane group. This allows it to bridge organic and inorganic materials effectively, making it highly versatile in various applications. Its ability to form stable bonds with a wide range of substrates sets it apart from other similar compounds .
Propiedades
Número CAS |
547701-35-9 |
|---|---|
Fórmula molecular |
C15H34N2O6Si |
Peso molecular |
366.53 g/mol |
Nombre IUPAC |
1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C15H34N2O6Si/c1-5-21-24(22-6-2,23-7-3)14-8-9-16-15(18)17-10-11-20-13-12-19-4/h5-14H2,1-4H3,(H2,16,17,18) |
Clave InChI |
OIBOKVLWZBZYAU-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNC(=O)NCCOCCOC)(OCC)OCC |
Números CAS relacionados |
547701-35-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


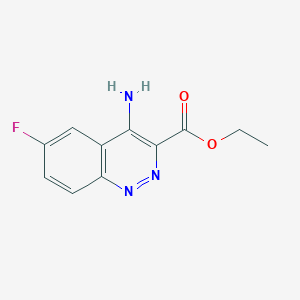
![(S)-(R)-1-((4-((5-fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate](/img/structure/B13727104.png)

![[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13727131.png)

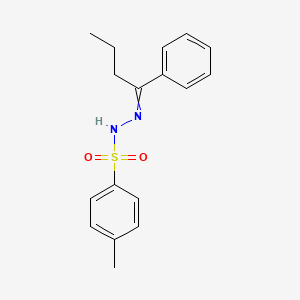
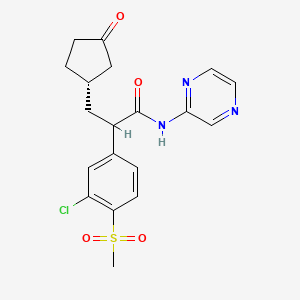
![3'-(tert-Butyl)-5'-formyl-4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13727142.png)

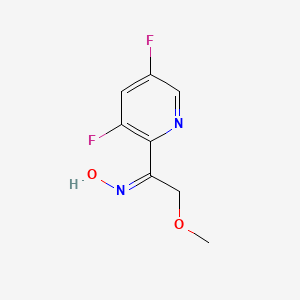

![Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13727173.png)
